molecular formula C12H22N2O2 B059562 Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate CAS No. 1239589-52-6

Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

Cat. No. B059562
M. Wt: 226.32 g/mol
InChI Key: XVXPJMGYUOYFOT-UHFFFAOYSA-N
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Description

"Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate" is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. It belongs to a class of compounds known for their spirocyclic structure, which involves a bicyclic system where one of the rings is a carbamate and the other contains an amino group. Such compounds are synthesized for various purposes, including as intermediates in the production of pharmaceuticals and materials.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multiple steps, including esterification, protection of functional groups (e.g., Boc protection), and nucleophilic substitution reactions. A notable example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a seven-step process with an overall yield of 30% (Tang et al., 2014). Another method involves the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates (Sakaitani & Ohfune, 1990).

Molecular Structure Analysis

Molecular and crystal structure analyses of tert-butyl carbamate derivatives often reveal significant insights into their stereochemistry and conformation. X-ray crystallography and DFT analyses are common techniques used for this purpose. For instance, the structure of certain spiro carbamates shows intramolecular hydrogen bonding, indicating a stabilized molecular framework (Çolak et al., 2021).

Chemical Reactions and Properties

Tert-butyl carbamates participate in a variety of chemical reactions, including Diels-Alder reactions, which are crucial for constructing complex molecular architectures (Padwa et al., 2003). They also serve as intermediates in reactions involving nucleophilic substitution and reduction to yield biologically active compounds (Zhao et al., 2017).

Scientific Research Applications

Environmental Applications and Concerns

Research on synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives, discusses their environmental occurrence, human exposure, and toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been detected in various environmental matrices and human tissues, indicating potential health risks due to their toxicity and endocrine-disrupting effects. The study suggests the need for novel SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury, 2020.

Advances in Non-chromatographic Bioseparation

The development of three-phase partitioning (TPP) as a non-chromatographic bioseparation technology for extracting and purifying bioactive molecules from natural sources is highlighted. TPP is noted for its efficiency, economy, and scalability, making it a promising method for separating proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds. This review underscores TPP's potential in food, cosmetics, and medicine Jingkun Yan et al., 2018.

Fuel Additive Purification and Environmental Impact

Studies on methyl tert-butyl ether (MTBE), a fuel additive, explore its production, purification, environmental fate, and biodegradation. Despite its role in improving fuel performance, MTBE's environmental release has raised concerns due to its solubility in water and resistance to biodegradation. Research focuses on finding effective bioremediation and adsorption methods to mitigate MTBE pollution in water. These efforts aim to address the challenges of removing MTBE from the environment and reducing its impact on water quality S. Fiorenza & H. Rifai, 2003.

Biodegradation Pathways

The biodegradation of ethyl tert-butyl ether (ETBE) and its fate in soil and groundwater are extensively reviewed, revealing microorganisms capable of degrading ETBE aerobically. This process involves the hydroxylation of the ethoxy carbon, leading to various intermediates. The study provides insights into the aerobic biodegradation pathways of ETBE and emphasizes the need for further research on anaerobic biodegradation and the impact of co-contaminants on ETBE metabolism S. Thornton et al., 2020.

Safety And Hazards

The compound has been assigned the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

tert-butyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-8(13)5-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXPJMGYUOYFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585533
Record name tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

CAS RN

1239589-52-6
Record name tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diaminospiro[3.3]heptane, 2-BOC protected
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